Levofuraltadone

Descripción

This compound is the L enantiomer of furaltadone, a nitrofuran antibiotic that is effective against bacterial infections in birds when added to feed or drinking water. This compound has been used to treat Trypanosoma cruzi infection in Chagas' disease.

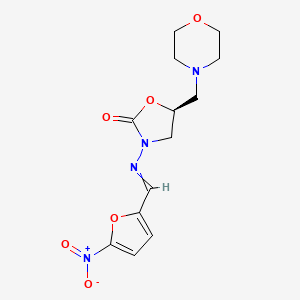

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

3795-88-8 |

|---|---|

Fórmula molecular |

C13H16N4O6 |

Peso molecular |

324.29 g/mol |

Nombre IUPAC |

(5S)-5-(morpholin-4-ylmethyl)-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C13H16N4O6/c18-13-16(14-7-10-1-2-12(22-10)17(19)20)9-11(23-13)8-15-3-5-21-6-4-15/h1-2,7,11H,3-6,8-9H2/b14-7+/t11-/m0/s1 |

Clave InChI |

YVQVOQKFMFRVGR-NGPAHMQLSA-N |

SMILES isomérico |

C1COCCN1C[C@H]2CN(C(=O)O2)/N=C/C3=CC=C(O3)[N+](=O)[O-] |

SMILES canónico |

C1COCCN1CC2CN(C(=O)O2)N=CC3=CC=C(O3)[N+](=O)[O-] |

Apariencia |

Solid powder |

Descripción física |

Yellow solid; [Merck Index] |

Pictogramas |

Irritant; Health Hazard |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Números CAS relacionados |

3759-92-0 (mono-hydrochloride) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Levofuraltadone; Levofuraltadonum; NF-602; NSC 527986; NSC-527986; NSC527986; |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Levofuraltadone Against Gram-Positive Bacteria

Disclaimer: Scientific literature detailing the specific mechanism of action of levofuraltadone against gram-positive bacteria is limited. This guide synthesizes information from studies on closely related nitrofuran antibiotics, primarily furaltadone and nitrofurantoin, to infer the probable mechanisms of this compound. This document is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a synthetic nitrofuran antibiotic. The nitrofuran class of antimicrobials is characterized by a furan ring with a nitro group, which is essential for their biological activity. While specific data on this compound is sparse, the general mechanism of action for nitrofurans against susceptible bacteria, including various gram-positive species, involves intracellular reduction to reactive intermediates that subsequently damage multiple cellular targets. This multi-targeted approach is believed to contribute to a lower incidence of resistance development compared to antibiotics with a single, specific target.

Core Mechanism of Action

The antibacterial activity of this compound, like other nitrofurans, is contingent upon its enzymatic reduction within the bacterial cell. This process can be broken down into several key stages:

-

Cellular Uptake: this compound enters the gram-positive bacterial cell.

-

Enzymatic Reduction: Bacterial nitroreductases, which are flavoproteins, reduce the nitro group of this compound. This reduction process generates a series of highly reactive, short-lived electrophilic intermediates, including nitroso and hydroxylamine derivatives, as well as free radicals.

-

Multi-Target Damage: These reactive intermediates are not specific to a single cellular component and proceed to indiscriminately attack various macromolecules essential for bacterial survival.

The two primary targets of these reactive intermediates are bacterial DNA and ribosomal proteins, leading to the disruption of crucial cellular processes.

DNA Damage

The reactive metabolites of this compound are capable of causing significant damage to bacterial DNA. This can include strand breakage and other modifications that inhibit DNA replication and repair mechanisms. The induction of the SOS response, a bacterial DNA damage response pathway, is a common consequence of treatment with DNA-damaging agents.

Inhibition of Protein Synthesis

Ribosomal proteins are another major target of the reactive intermediates generated from this compound. The non-specific covalent binding of these intermediates to ribosomal proteins can lead to:

-

Inhibition of ribosomal assembly.

-

Disruption of the function of mature ribosomes.

-

Complete cessation of protein synthesis.

This multi-pronged attack on the translational machinery of the bacteria is a key aspect of the bactericidal activity of nitrofurans.

Quantitative Data

Table 1: Inferred Activity Spectrum and Susceptibility of Gram-Positive Bacteria to Nitrofurans

| Bacterial Species | Inferred Activity of this compound (based on related compounds) | Nitrofurantoin Susceptibility Data (%)[2][3] |

| Staphylococcus aureus | Active | 92.45 |

| Staphylococcus saprophyticus | Active | Not specified |

| Enterococcus spp. | Active | 92.45 (Vancomycin-susceptible) |

| Streptococcus spp. | Active | Not specified |

Note: The susceptibility data for nitrofurantoin is from a study on uropathogens and may not be representative of all isolates.

Experimental Protocols

Detailed experimental protocols for elucidating the mechanism of action of this compound are not published. However, standard methodologies used for other antibiotics can be applied.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard technique to determine the MIC of an antimicrobial agent against a specific bacterium.

Protocol:

-

Preparation of Antibiotic Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Preparation of Bacterial Inoculum: Culture the gram-positive bacterial strain of interest in an appropriate broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase. Adjust the bacterial suspension to a standardized turbidity, typically 0.5 McFarland standard.

-

Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in a 96-well microtiter plate containing fresh broth to achieve a range of concentrations.

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria, no antibiotic) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 16-20 hours.

-

Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

DNA Damage Assessment

The induction of the SOS response can be used as an indicator of DNA damage. This can be monitored using a reporter strain.

Protocol:

-

Bacterial Strain: Utilize a gram-positive bacterial strain engineered with a reporter gene (e.g., lacZ or gfp) under the control of an SOS-inducible promoter (e.g., recA promoter).

-

Treatment: Expose the reporter strain to sub-lethal concentrations of this compound for varying durations.

-

Reporter Gene Assay: Measure the expression of the reporter gene (e.g., β-galactosidase activity for lacZ or fluorescence for gfp). An increase in reporter gene expression in the presence of this compound indicates the induction of the SOS response and, by extension, DNA damage.

Protein Synthesis Inhibition Assay

Ribosome profiling is a powerful technique to study the effect of an antibiotic on protein synthesis at a global level.

Protocol:

-

Bacterial Culture and Treatment: Grow the gram-positive bacterial culture to mid-log phase and treat with a specific concentration of this compound for a short period.

-

Translation Arrest: Add an elongation inhibitor (e.g., chloramphenicol) to the culture to stall the ribosomes on the mRNA transcripts.

-

Cell Lysis and Nuclease Treatment: Lyse the cells and treat the lysate with a nuclease to digest mRNA regions not protected by ribosomes.

-

Ribosome-Protected Fragment (RPF) Isolation: Isolate the ribosome-mRNA complexes and then extract the RPFs.

-

Library Preparation and Sequencing: Prepare a cDNA library from the RPFs and perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to the bacterial genome to determine the positions and density of ribosomes on each transcript. A global decrease in ribosome density or accumulation at specific sites would indicate inhibition of protein synthesis.

Visualizations

The following diagrams illustrate the inferred mechanism of action of this compound and a general workflow for its investigation.

References

The Complete Synthesis Pathway of Levofuraltadone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levofuraltadone, a nitrofuran antibiotic, is synthesized through a multi-step process culminating in the condensation of two key intermediates: 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ) and 5-nitro-2-furaldehyde. This technical guide provides a comprehensive overview of the complete synthesis pathway, including detailed experimental protocols for the preparation of the precursors and the final product. Quantitative data is summarized in structured tables, and the logical flow of the synthesis is illustrated with a detailed pathway diagram.

Introduction

This compound, with the chemical name 5-(morpholinomethyl)-3-[(5-nitrofurfurylidene)amino]-2-oxazolidinone, belongs to the nitrofuran class of antibiotics. Its synthesis is a well-established process that can be conceptually divided into three main stages:

-

Synthesis of the Core Intermediate: Preparation of 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ).

-

Synthesis of the Aldehyde Moiety: Preparation of 5-nitro-2-furaldehyde.

-

Final Condensation: Reaction of AMOZ with 5-nitro-2-furaldehyde to yield this compound.

This guide will provide a detailed examination of each of these stages, offering specific experimental procedures and relevant quantitative data to aid in the replication and understanding of this important synthetic pathway.

Stage 1: Synthesis of 3-Amino-5-morpholinomethyl-2-oxazolidinone (AMOZ)

The synthesis of the pivotal intermediate, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), is a three-step process commencing from readily available starting materials.

Step 1.1: Synthesis of 1-(2,3-Epoxypropyl)morpholine

The initial step involves the reaction of morpholine with epichlorohydrin to form 1-(2,3-epoxypropyl)morpholine.

Experimental Protocol:

To a solution of morpholine, an equimolar amount of epichlorohydrin is added dropwise while maintaining the temperature below 40°C with external cooling. The reaction mixture is then stirred at room temperature for several hours until completion. The product can be purified by distillation under reduced pressure.

Step 1.2: Synthesis of 1-Hydrazino-3-morpholinopropan-2-ol

The epoxide ring of 1-(2,3-epoxypropyl)morpholine is subsequently opened by reaction with hydrazine hydrate.

Experimental Protocol:

1-(2,3-Epoxypropyl)morpholine is dissolved in a suitable solvent, such as ethanol. An excess of hydrazine hydrate is added, and the mixture is refluxed for several hours. After the reaction is complete, the excess hydrazine and solvent are removed under vacuum to yield the crude 1-hydrazino-3-morpholinopropan-2-ol, which can be used in the next step without further purification.

Step 1.3: Cyclization to 3-Amino-5-morpholinomethyl-2-oxazolidinone (AMOZ)

The final step in the synthesis of AMOZ involves the cyclization of 1-hydrazino-3-morpholinopropan-2-ol with a carbonylating agent, such as diethyl carbonate.

Experimental Protocol:

1-Hydrazino-3-morpholinopropan-2-ol is reacted with a slight excess of diethyl carbonate in the presence of a basic catalyst, such as sodium methoxide. The reaction is heated to reflux, and the ethanol formed during the reaction is distilled off to drive the reaction to completion. Upon cooling, the product, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), crystallizes from the reaction mixture and can be collected by filtration and recrystallized from a suitable solvent like isopropanol.

Stage 2: Synthesis of 5-Nitro-2-furaldehyde

The second key intermediate, 5-nitro-2-furaldehyde, is typically prepared via the nitration of 2-furaldehyde diacetate, followed by hydrolysis.

Step 2.1: Synthesis of 2-Furaldehyde Diacetate

2-Furaldehyde is first protected as its diacetate to prevent oxidation of the aldehyde group during nitration.

Experimental Protocol:

2-Furaldehyde is reacted with an excess of acetic anhydride in the presence of a catalytic amount of a strong acid, such as sulfuric acid. The reaction is typically carried out at low temperatures. After the reaction is complete, the mixture is poured into ice water, and the product is extracted with an organic solvent.

Step 2.2: Nitration of 2-Furaldehyde Diacetate

The furan ring is nitrated at the 5-position using a nitrating agent.

Experimental Protocol:

2-Furaldehyde diacetate is dissolved in an excess of acetic anhydride and cooled to a low temperature (e.g., -5 to 0°C). A mixture of fuming nitric acid and concentrated sulfuric acid is then added dropwise while maintaining the low temperature. The reaction mixture is stirred for several hours and then poured onto crushed ice. The precipitated 5-nitro-2-furaldehyde diacetate is collected by filtration and washed with cold water.

Step 2.3: Hydrolysis to 5-Nitro-2-furaldehyde

The diacetate protecting group is removed by acid-catalyzed hydrolysis to yield the final aldehyde.

Experimental Protocol:

5-Nitro-2-furaldehyde diacetate is suspended in a mixture of sulfuric acid and water and heated, for instance on a steam bath, until hydrolysis is complete. The resulting 5-nitro-2-furaldehyde can then be isolated by cooling the reaction mixture and collecting the precipitated product by filtration.

Stage 3: Final Condensation to this compound

The final step in the synthesis of this compound is the condensation of 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ) with 5-nitro-2-furaldehyde.

Experimental Protocol:

A solution of 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ) in a suitable solvent, such as ethanol or isopropanol, is prepared. An equimolar amount of 5-nitro-2-furaldehyde, also dissolved in an alcoholic solvent, is then added. A catalytic amount of a mineral acid, like hydrochloric acid, is added to the mixture, which is then heated to reflux for a period of 2 to 4 hours. After the reaction is complete, the mixture is cooled, and the pH is adjusted to neutral or slightly basic with a solution of sodium carbonate or a similar base to precipitate the final product. The resulting solid, this compound, is collected by filtration, washed with water and a cold solvent, and can be further purified by recrystallization.

Quantitative Data Summary

| Step | Reactants | Reagents/Solvents | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1.1 | Morpholine, Epichlorohydrin | - | < 40 | Several | High |

| 1.2 | 1-(2,3-Epoxypropyl)morpholine, Hydrazine hydrate | Ethanol | Reflux | Several | High |

| 1.3 | 1-Hydrazino-3-morpholinopropan-2-ol, Diethyl carbonate | Sodium methoxide, Isopropanol | Reflux | - | Good |

| 2.1 | 2-Furaldehyde, Acetic anhydride | Sulfuric acid (cat.) | Low | - | High |

| 2.2 | 2-Furaldehyde diacetate, Fuming nitric acid | Acetic anhydride, Sulfuric acid | -5 to 0 | Several | Good |

| 2.3 | 5-Nitro-2-furaldehyde diacetate | Sulfuric acid, Water | Steam bath | - | Good |

| 3 | AMOZ, 5-Nitro-2-furaldehyde | Ethanol/Isopropanol, HCl (cat.), Na2CO3 | Reflux | 2 - 4 | High |

Synthesis Pathway Diagram

Caption: Complete synthesis pathway of this compound from starting materials.

Conclusion

The synthesis of this compound is a well-defined process that relies on the successful preparation of two key intermediates, AMOZ and 5-nitro-2-furaldehyde. By following the detailed experimental protocols outlined in this guide, researchers and drug development professionals can effectively synthesize this important nitrofuran antibiotic. The provided quantitative data and pathway diagram offer a clear and concise reference for the entire synthetic route. Careful control of reaction conditions at each step is crucial for achieving high yields and purity of the final product.

Isolating Levofuraltadone: A Technical Guide to the Chiral Separation of Furaltadone Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for the chiral separation of furaltadone enantiomers to isolate the biologically active Levofuraltadone. Furaltadone, a nitrofuran antibiotic, possesses a chiral center, leading to the existence of two enantiomers. In drug development, it is crucial to isolate and characterize individual enantiomers, as they can exhibit significantly different pharmacological and toxicological profiles. While specific data on the differential activity of furaltadone enantiomers is not extensively published, the principle of chirality in drug action underscores the importance of such separation. This document outlines detailed experimental protocols for chiral separation using High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), supported by quantitative data from analogous separations of other chiral antibiotics. Furthermore, this guide presents diagrams of experimental workflows and the general signaling pathway of nitrofuran antibiotics to provide a complete technical resource for researchers in this field.

Introduction: The Significance of Chirality in Drug Efficacy

Many pharmaceuticals are chiral molecules, existing as enantiomers that are non-superimposable mirror images of each other.[1] Although chemically identical, enantiomers can interact differently with the chiral environment of the human body, such as enzymes and receptors.[2] This can lead to one enantiomer exhibiting the desired therapeutic effect while the other may be less active, inactive, or even contribute to adverse effects.[3] Regulatory bodies like the FDA have increasingly emphasized the need to study the effects of individual enantiomers of chiral drugs.[2]

Furaltadone is a synthetic nitrofuran antibiotic that has been used in veterinary medicine.[4] It contains a chiral center, and its (S)-form is known as this compound. The differential pharmacological and toxicological profiles of the enantiomers of many antibiotics have been well-documented, providing a strong rationale for the chiral separation of furaltadone. Isolating this compound is a critical step in understanding its specific contribution to the overall activity of the racemic mixture and for the development of a potentially safer and more effective drug.

This guide will focus on two primary techniques for chiral separation: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). Both methods are powerful tools for the separation of enantiomers in the pharmaceutical industry.[1][5]

Proposed Methodologies for Chiral Separation

While specific, published methods for the chiral separation of furaltadone are scarce, methodologies can be effectively developed based on the successful separation of other chiral antibiotics with similar structural features. The following sections detail proposed experimental protocols for both HPLC and SFC.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used technique for the separation of enantiomers, primarily utilizing a chiral stationary phase (CSP) that interacts differently with each enantiomer. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for a broad range of chiral compounds.

A proposed HPLC method for the chiral separation of furaltadone enantiomers is detailed below.

Instrumentation:

-

A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

Chromatographic Conditions:

| Parameter | Proposed Condition |

|---|---|

| Chiral Stationary Phase | Amylose or Cellulose-based CSP (e.g., Chiralpak® series) |

| Column Dimensions | 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Isocratic mixture of n-Hexane and Isopropanol (e.g., 80:20 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 365 nm |

| Injection Volume | 10 µL |

| Sample Preparation | Racemic furaltadone dissolved in the mobile phase |

Rationale for Parameter Selection:

-

Chiral Stationary Phase: Polysaccharide-based CSPs are known for their broad applicability in separating chiral compounds, including those with aromatic and nitro groups.

-

Mobile Phase: A normal-phase mobile system like hexane/isopropanol is often effective with polysaccharide CSPs and provides good selectivity. The ratio can be optimized to achieve the desired resolution.

-

Detection Wavelength: Furaltadone contains a nitrofuran chromophore, which exhibits strong absorbance at approximately 365 nm.

Chiral Supercritical Fluid Chromatography (SFC)

SFC is a powerful alternative to HPLC for chiral separations, often providing faster analysis times and reduced solvent consumption.[6][7] It utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.

A proposed SFC method for the chiral separation of furaltadone enantiomers is as follows.

Instrumentation:

-

A supercritical fluid chromatography system with a CO2 pump, a modifier pump, an automated back pressure regulator, a column oven, and a DAD.

Chromatographic Conditions:

| Parameter | Proposed Condition |

|---|---|

| Chiral Stationary Phase | Immobilized Amylose-based CSP (e.g., Chiralpak® IA or IG) |

| Column Dimensions | 150 mm x 4.6 mm, 3 µm particle size |

| Mobile Phase | Supercritical CO2 and Methanol (as a modifier) |

| Gradient | Isocratic (e.g., 85:15 CO2:Methanol) or a shallow gradient |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Column Temperature | 40 °C |

| Detection Wavelength | 365 nm |

| Injection Volume | 5 µL |

| Sample Preparation | Racemic furaltadone dissolved in Methanol |

Rationale for Parameter Selection:

-

Chiral Stationary Phase: Immobilized polysaccharide CSPs are highly robust and show excellent enantioselectivity in SFC for a wide range of compounds.[6]

-

Mobile Phase: Supercritical CO2 with an alcohol modifier like methanol is a common and effective mobile phase in SFC. The modifier percentage is a critical parameter for optimizing selectivity and retention.[5]

-

Back Pressure and Temperature: These parameters influence the density and solvating power of the supercritical fluid and can be adjusted to fine-tune the separation.[8]

Quantitative Data from Analogous Separations

While specific quantitative data for furaltadone is not available in the reviewed literature, the following table presents data from the successful chiral separation of other antibiotics using SFC, which can serve as a benchmark for method development for furaltadone.[6]

| Compound | Chiral Stationary Phase | Separation Factor (α) | Resolution (Rs) |

| Ofloxacin | Chiralpak IA | 1.22 | 1.49 |

| Cefotaxime | Chiralpak IG | 2.03 | 2.06 |

-

Separation Factor (α): A measure of the selectivity between the two enantiomers. A value greater than 1 indicates separation.

-

Resolution (Rs): The degree of separation between two peaks. A value of 1.5 or greater is generally considered baseline resolution.

Visualizing the Process: Workflows and Pathways

Experimental Workflow for Chiral Separation

The following diagram illustrates a typical workflow for the chiral separation and isolation of this compound.

Caption: Workflow for Chiral Separation and Isolation of Furaltadone Enantiomers.

General Mechanism of Action of Nitrofuran Antibiotics

The antibacterial activity of nitrofurans like furaltadone is generally understood to involve the reduction of the nitro group to reactive intermediates that can damage bacterial DNA.

Caption: Simplified Signaling Pathway for Nitrofuran Antibiotics.

Conclusion

The chiral separation of furaltadone is a critical step for the advanced study and potential development of this compound as a single-enantiomer drug. This technical guide provides a framework for developing robust chiral separation methods using both HPLC and SFC, based on established principles and successful separations of analogous compounds. The detailed experimental protocols and workflow diagrams serve as a valuable resource for researchers aiming to isolate and characterize the enantiomers of furaltadone. Further research into the specific pharmacological activities of each enantiomer is warranted to fully elucidate the potential benefits of administering this compound as an enantiopure compound.

References

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 3. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorfrancis.com [taylorfrancis.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. Rapid chiral separation of potential antibiotics using supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. SFC for chiral separations in bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fagg.be [fagg.be]

Levofuraltadone's Primary Cellular Targets in Trypanosoma cruzi: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levofuraltadone, the levorotatory enantiomer of furaltadone, is a nitrofuran derivative with demonstrated activity against Trypanosoma cruzi, the etiological agent of Chagas disease. While specific research on this compound is limited, its mechanism of action is understood to align with that of other nitroheterocyclic compounds. This technical guide synthesizes the current understanding of the primary cellular targets of nitrofurans in T. cruzi, providing a framework for future research and drug development efforts. The core mechanism involves bioreductive activation by a parasite-specific nitroreductase, leading to a cascade of cytotoxic effects, including oxidative stress and potential inhibition of key metabolic enzymes. This document provides a detailed overview of these targets, associated quantitative data from related compounds, experimental protocols for target validation, and visual representations of the key pathways and workflows.

Introduction

Chagas disease remains a significant public health concern, and the development of new therapeutic agents is a priority. Nitroheterocyclic drugs, such as nifurtimox and benznidazole, have been the mainstay of treatment, and their mode of action provides a crucial paradigm for understanding the activity of related compounds like this compound. The defining feature of these drugs is their reliance on parasite-specific enzymatic reduction for their trypanocidal effects, a process that exploits the unique biochemistry of T. cruzi.

This guide will delve into the primary cellular machinery targeted by nitrofurans, focusing on the initial activating enzyme and the subsequent downstream cellular components affected by the drug's activation.

Primary Cellular Target: Type I Nitroreductase (TcNTR)

The principal cellular target responsible for the activation of this compound and other nitrofurans in Trypanosoma cruzi is a type I nitroreductase (TcNTR). This enzyme is a flavoprotein that catalyzes the two-electron reduction of the nitro group of these compounds, a critical step for their conversion into toxic metabolites.

The reductive activation is a key element of the drug's selectivity, as analogous type I nitroreductases are absent in mammalian hosts. The reduction process generates highly reactive nitroso and hydroxylamine intermediates, which are unstable and can lead to the formation of a variety of cytotoxic species.

Signaling Pathway of this compound Activation and Action

Caption: Proposed mechanism of this compound activation and its downstream cellular effects in T. cruzi.

Secondary Cellular Targets and Downstream Effects

The activation of this compound by TcNTR initiates a cascade of events that affect multiple cellular components, leading to parasite death. These downstream effects can be categorized as follows:

Oxidative Stress and the Trypanothione System

The redox cycling of nitrofuran radicals is a major consequence of their activation, leading to the generation of superoxide anions and other reactive oxygen species (ROS). This surge in ROS overwhelms the parasite's unique antioxidant defense system, which is centered around the trypanothione molecule and the enzyme trypanothione reductase (TR). Nitrofurans can act as "subversive substrates" for TR, further compromising the parasite's ability to mitigate oxidative stress.

Lipoamide Dehydrogenase (LipDH)

T. cruzi lipoamide dehydrogenase is another flavoenzyme that can reduce nitrofurans, contributing to the generation of ROS and oxidative stress. This interaction represents an additional pathway through which these compounds can exert their cytotoxic effects.

Squalene Epoxidase and Ergosterol Biosynthesis

Some studies on nitrofuran derivatives have suggested that they may inhibit the ergosterol biosynthesis pathway at the level of squalene epoxidase. This inhibition leads to the accumulation of squalene and a depletion of essential sterols for the parasite's membrane integrity and function.

Quantitative Data

Table 1: In Vitro Activity of Representative Nitroheterocyclic Compounds against Trypanosoma cruzi

| Compound | Parasite Stage | IC50 (µM) | Host Cell Line | Reference |

| Nifurtimox | Amastigote | 1.5 - 5.0 | Vero, L6 | [Generic Data] |

| Benznidazole | Amastigote | 1.0 - 4.0 | Vero, L6 | [Generic Data] |

| Fexinidazole | Amastigote | 0.5 - 2.0 | Vero, L6 | [Generic Data] |

Table 2: Enzymatic Inhibition by Nitroaromatic Compounds

| Compound Class | Target Enzyme | Inhibition Type | Ki (µM) | Reference |

| Nitrofurans | Trypanothione Reductase | Subversive Substrate | Not Reported | [Generic Data] |

| Nitrofurans | Lipoamide Dehydrogenase | Subversive Substrate | Not Reported | [Generic Data] |

| Nitrofurans | Squalene Epoxidase | Putative Inhibitor | Not Reported | [Generic Data] |

Note: The data in these tables are representative values from the literature for the general class of nitroheterocyclic compounds and are intended for comparative purposes. Specific values for this compound are not available.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's cellular targets in T. cruzi.

T. cruzi Nitroreductase (TcNTR) Activity Assay

This protocol is designed to measure the ability of TcNTR to reduce a nitro compound, such as this compound.

Workflow Diagram:

Caption: Workflow for the TcNTR activity assay.

Protocol:

-

Expression and Purification of Recombinant TcNTR:

-

Clone the T. cruzi NTR gene into an expression vector (e.g., pET vector with a His-tag).

-

Transform the vector into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Induce protein expression with IPTG and grow the culture.

-

Lyse the cells and purify the recombinant TcNTR using affinity chromatography (e.g., Ni-NTA resin).

-

Verify the purity and concentration of the enzyme.

-

-

Enzymatic Assay:

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

In a 96-well plate, add the reaction buffer, NADPH (e.g., 100 µM), and FMN (e.g., 10 µM).

-

Add varying concentrations of this compound.

-

Initiate the reaction by adding the purified TcNTR enzyme.

-

Immediately measure the decrease in absorbance at 340 nm (corresponding to NADPH oxidation) over time using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the initial rate of NADPH oxidation for each concentration of this compound.

-

Plot the reaction rates against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

Trypanothione Reductase (TR) Inhibition/Subversive Substrate Assay

This assay determines if this compound inhibits TR or acts as a subversive substrate.

Protocol:

-

Purification of Recombinant TR:

-

Similar to TcNTR, express and purify recombinant T. cruzi TR.

-

-

TR Activity Assay:

-

Prepare a reaction buffer (e.g., 40 mM HEPES, pH 7.5, 1 mM EDTA).

-

The standard assay mixture contains NADPH, trypanothione disulfide (TS2), and purified TR.

-

To test for inhibition, pre-incubate TR with this compound before adding TS2.

-

To test for subversive substrate activity, omit TS2 and measure NADPH oxidation in the presence of TR and this compound.

-

Monitor NADPH oxidation at 340 nm.

-

In Vitro Anti-Amastigote Assay

This assay assesses the efficacy of this compound against the intracellular replicative form of T. cruzi.

Workflow Diagram:

In-depth spectroscopic analysis of Levofuraltadone (NMR, IR, Mass Spec)

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed spectroscopic analysis of the antibacterial and antiparasitic agent, Levofuraltadone. The document outlines predicted and reported data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, it includes detailed experimental protocols for these analytical techniques and visual representations of the compound's mechanism of action and analytical workflows.

Spectroscopic Data Analysis

The structural elucidation of a small molecule like this compound relies on the synergistic interpretation of data from various spectroscopic techniques. Mass spectrometry provides the molecular weight and formula, infrared spectroscopy identifies the functional groups present, and nuclear magnetic resonance spectroscopy reveals the carbon-hydrogen framework and connectivity.

1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra for this compound are not widely published, ¹H and ¹³C NMR chemical shifts can be accurately predicted using computational methods. The following tables summarize the predicted chemical shifts for this compound, calculated using established algorithms. These predictions provide a strong basis for the structural verification of the compound.

Table 1: Predicted ¹H NMR Spectral Data for this compound (Prediction based on computational models)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.5 - 7.7 | d | 1H | Furan C-H |

| ~ 7.2 - 7.4 | d | 1H | Furan C-H |

| ~ 8.1 - 8.3 | s | 1H | Imine N=CH |

| ~ 4.8 - 5.0 | m | 1H | Oxazolidinone CH |

| ~ 4.2 - 4.4 | t | 1H | Oxazolidinone CH₂ |

| ~ 3.8 - 4.0 | dd | 1H | Oxazolidinone CH₂ |

| ~ 3.6 - 3.8 | t | 4H | Morpholine O-CH₂ |

| ~ 2.8 - 3.0 | dd | 1H | Morpholine N-CH₂ |

| ~ 2.6 - 2.8 | dd | 1H | Morpholine N-CH₂ |

| ~ 2.4 - 2.6 | t | 4H | Morpholine N-CH₂ |

Table 2: Predicted ¹³C NMR Spectral Data for this compound (Prediction based on computational models)

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~ 155 - 157 | C=O (Oxazolidinone) |

| ~ 152 - 154 | Furan C-NO₂ |

| ~ 145 - 147 | Imine N=CH |

| ~ 125 - 127 | Furan C=C |

| ~ 114 - 116 | Furan C=C |

| ~ 112 - 114 | Furan C-O |

| ~ 72 - 74 | Oxazolidinone O-CH |

| ~ 66 - 68 | Morpholine O-CH₂ |

| ~ 59 - 61 | Morpholine N-CH₂ (attached to oxazolidinone) |

| ~ 53 - 55 | Morpholine N-CH₂ |

| ~ 46 - 48 | Oxazolidinone N-CH₂ |

1.2 Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups within a molecule. The spectrum for this compound is expected to show characteristic absorption bands corresponding to its nitrofuran, imine, oxazolidinone, and morpholine moieties.

Table 3: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~ 3100 - 3150 | Medium | Aromatic C-H Stretch (Furan) |

| ~ 2850 - 3000 | Medium | Aliphatic C-H Stretch (Morpholine, Oxazolidinone) |

| ~ 1750 - 1770 | Strong | C=O Stretch (Oxazolidinone Carbonyl)[1] |

| ~ 1640 - 1660 | Medium | C=N Stretch (Imine) |

| ~ 1580 - 1600 | Strong | Aromatic C=C Stretch (Furan)[1] |

| ~ 1500 - 1540 | Strong | N-O Asymmetric Stretch (Nitro Group) |

| ~ 1340 - 1360 | Strong | N-O Symmetric Stretch (Nitro Group) |

| ~ 1220 - 1260 | Strong | C-O-C Asymmetric Stretch (Oxazolidinone Ether) |

| ~ 1110 - 1130 | Strong | C-O-C Stretch (Morpholine Ether) |

1.3 Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments, enabling the determination of the molecular weight and elemental composition. The data presented is for Furaltadone, of which this compound is the L-enantiomer, and thus their mass spectra are identical.[1][2]

Table 4: Mass Spectrometry Data for Furaltadone/Levofuraltadone

| m/z | Proposed Fragment | Notes |

| 324.11 | [M]⁺ | Molecular Ion (Monoisotopic Mass: 324.10698424 Da)[3] |

| 224.08 | [M - C₄H₈NO]⁺ | Loss of the morpholine methylene group |

| 100.08 | [C₅H₁₀NO]⁺ | Morpholine methylene fragment, often the base peak[1] |

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining high-quality, reproducible spectroscopic data.

2.1 Protocol for NMR Spectroscopy

This protocol is designed for the analysis of a small organic molecule like this compound.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample.

-

Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.

-

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solvent to serve as a reference for the chemical shifts (0 ppm).

-

Spectrometer Setup: Place the NMR tube in the spectrometer. Ensure the instrument is properly tuned and shimmed to achieve a homogeneous magnetic field, which is essential for high-resolution spectra.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum. A standard pulse sequence is typically sufficient.[4] The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum. Due to the low natural abundance of ¹³C, a greater number of scans is required compared to ¹H NMR.[5] Proton decoupling is commonly used to simplify the spectrum and enhance signal intensity.

-

2D NMR Experiments (Optional): For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish proton-proton and proton-carbon correlations.[4][6]

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and perform baseline correction to obtain the final NMR spectrum for analysis.

2.2 Protocol for FT-IR Spectroscopy

This protocol utilizes the Attenuated Total Reflectance (ATR) technique, which is suitable for solid samples and requires minimal preparation.

-

Instrument Background: Before analyzing the sample, record a background spectrum of the clean ATR crystal. This spectrum is automatically subtracted from the sample spectrum to remove interferences from the atmosphere (e.g., CO₂, water vapor).

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal surface.

-

Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.

-

Spectrum Acquisition: Initiate the scan. The instrument directs an infrared beam through the crystal, which interacts with the sample at the surface. The detector measures the attenuated light. Multiple scans are typically co-added to improve the signal-to-noise ratio.

-

Data Analysis: The resulting spectrum, plotted as transmittance or absorbance versus wavenumber (cm⁻¹), is then analyzed. Identify the characteristic absorption peaks and compare them to known functional group correlation tables to confirm the molecular structure.[1]

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

2.3 Protocol for Mass Spectrometry

This protocol describes a general procedure using Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer.

-

Sample Preparation: Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a suitable solvent compatible with ESI, such as a mixture of acetonitrile and water, often with a small amount of formic acid or ammonium acetate to promote ionization.

-

Infusion/Chromatography: The sample can be introduced into the mass spectrometer either by direct infusion using a syringe pump or via a liquid chromatography (LC) system for separation from any potential impurities.[3]

-

Ionization: In the ESI source, the sample solution is nebulized and subjected to a high voltage, creating charged droplets. As the solvent evaporates, charged molecular ions (e.g., [M+H]⁺ in positive ion mode) are released into the gas phase.

-

Mass Analysis (MS1): The ions are guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z). A full scan MS1 spectrum is acquired to determine the m/z of the molecular ion and confirm its molecular weight.

-

Fragmentation (MS/MS): To obtain structural information, the molecular ion of interest is selected (isolated) and subjected to fragmentation, typically through collision-induced dissociation (CID) with an inert gas.[1]

-

Fragment Ion Analysis (MS2): The resulting fragment ions are analyzed to produce an MS/MS spectrum. The fragmentation pattern serves as a "fingerprint" that helps to elucidate the structure of the molecule.

-

Data Interpretation: Analyze the mass spectra to confirm the molecular formula (from high-resolution MS1 data) and deduce structural components by interpreting the fragmentation patterns observed in the MS2 spectrum.

Visualizations: Workflows and Mechanisms

Visual diagrams are essential for conceptualizing complex processes in both chemical analysis and pharmacology. The following diagrams were generated using the Graphviz DOT language to illustrate key workflows and pathways related to this compound.

Caption: General workflow for spectroscopic structure elucidation.

Caption: Mechanism of action for nitrofuran antibiotics.[7][8][9][10]

Caption: Interplay of spectroscopic techniques in structure elucidation.

References

- 1. Furaltadone | C13H16N4O6 | CID 9553856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mzCloud – Furaltadone [mzcloud.org]

- 3. This compound | C13H16N4O6 | CID 9579050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1H and 13C NMR spectral assignments for low-concentration bile acids in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

- 7. Nitrofurantoin - Wikipedia [en.wikipedia.org]

- 8. India's own health assistant | Ashadidi [ashadidi.com]

- 9. What is the mechanism of Nitrofurantoin? [synapse.patsnap.com]

- 10. ldh.la.gov [ldh.la.gov]

Investigating the Stereospecificity of Levofuraltadone's Biological Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levofuraltadone, the levorotatory (S)-enantiomer of the nitrofuran antibiotic furaltadone, has been utilized for its therapeutic effects, notably against Trypanosoma cruzi, the causative agent of Chagas disease. The principle of stereochemistry is fundamental in pharmacology, as enantiomers of a chiral drug can exhibit distinct pharmacodynamic and pharmacokinetic profiles. This technical guide delves into the investigation of the stereospecificity of this compound's biological activity. While direct comparative studies on the enantiomers of furaltadone are sparse in publicly accessible literature, this guide consolidates the available information on the mechanism of action of nitrofurans against Trypanosoma cruzi and draws parallels from studies on similar nitrofuran drugs to provide a comprehensive overview. This guide also outlines the detailed experimental protocols necessary for elucidating the stereoselective effects of this compound, providing a framework for future research in this area.

Introduction: The Significance of Chirality in Drug Action

Chirality, the property of a molecule being non-superimposable on its mirror image, is a critical factor in drug design and efficacy. The two mirror-image forms of a chiral molecule are known as enantiomers. In a biological system, which is itself chiral, enantiomers can interact differently with receptors, enzymes, and other biomolecules. This can lead to significant differences in their biological activity, with one enantiomer (the eutomer) being responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to adverse effects.

Furaltadone possesses a single chiral center, existing as a racemic mixture of its (S)-enantiomer, this compound, and its (R)-enantiomer, Dextrofuraltadone. Understanding the stereospecificity of its biological activity is crucial for optimizing its therapeutic use and minimizing potential toxicity. A study by Moon and Coleman in 1962 directly investigated the activity of the dextro, levo, and racemic forms of furaltadone against Trypanosoma cruzi infections in mice, highlighting the early interest in the stereochemical aspects of this drug's action.[1] However, the detailed findings of this study are not widely available in current literature databases.

Mechanism of Action of Nitrofurans against Trypanosoma cruzi

The biological activity of nitrofurans, including this compound, against Trypanosoma cruzi is a complex process that involves the metabolic activation of the drug by the parasite. Nitrofurans are prodrugs that require enzymatic reduction of their 5-nitro group to exert their trypanocidal effects.

Key steps in the proposed mechanism of action include:

-

Activation by Nitroreductases: T. cruzi possesses specific nitroreductases (NTRs) that are capable of reducing the 5-nitro group of the furan ring. This is a critical step, as the parent compounds are largely inactive.

-

Generation of Reactive Metabolites: The reduction process leads to the formation of highly reactive and toxic metabolites, including nitroso and hydroxylamino derivatives, as well as free radicals such as the superoxide anion.

-

Induction of Oxidative Stress: These reactive species induce significant oxidative stress within the parasite. This disrupts the parasite's delicate redox balance, which is crucial for its survival.

-

Damage to Cellular Macromolecules: The generated radicals and reactive intermediates can damage vital cellular components, including DNA, proteins, and lipids, ultimately leading to parasite death.

-

Inhibition of Key Parasitic Enzymes: Nitrofurans have been shown to act as "subversive substrates" for key parasitic enzymes like trypanothione reductase (TR) and lipoamide dehydrogenase (LipDH). These enzymes, crucial for the parasite's antioxidant defense system, are hijacked to reduce the nitrofuran, leading to a futile cycle of redox activity and the generation of more oxidative stress, while depleting the parasite's reducing equivalents (NAD(P)H).

The overall mechanism results in a multi-pronged attack on the parasite's cellular machinery, making it a potent trypanocidal agent.

Diagram of the Proposed Signaling Pathway

Caption: Proposed mechanism of action of this compound against Trypanosoma cruzi.

Stereospecificity of Biological Activity: A Comparative Analysis

Direct, publicly available, quantitative data comparing the anti-T. cruzi activity of this compound and Dextrofuraltadone is exceptionally limited. The seminal 1962 study by Moon and Coleman remains the most direct investigation into this topic, though its detailed results are not readily accessible.

To provide insight into the potential stereospecificity of furaltadone, it is instructive to examine a similar nitrofuran, nifurtimox, which is also used to treat Chagas disease. A comprehensive study on the enantiomers of nifurtimox found no evidence of stereoselective anti-T. cruzi activity, toxicity, or pharmacokinetic properties. The researchers concluded that there is unlikely to be any therapeutic benefit of an individual nifurtimox enantiomer over the racemic mixture.

While this finding for nifurtimox does not definitively prove a lack of stereospecificity for furaltadone, it raises the possibility that the mechanism of action, which relies on the reduction of the nitro group—a feature distant from the chiral center—may not be highly sensitive to the stereochemistry of the molecule.

Quantitative Data Summary

Due to the lack of accessible primary literature directly comparing the enantiomers of Furaltadone, a quantitative data table cannot be constructed at this time. Future research should aim to determine and compare the following parameters for this compound, Dextrofuraltadone, and the racemic mixture:

| Parameter | This compound | Dextrofuraltadone | Racemic Furaltadone |

| In Vitro Anti-T. cruzi Activity | |||

| IC50 (Epimastigotes) (µM) | Data Needed | Data Needed | Data Needed |

| IC50 (Amastigotes) (µM) | Data Needed | Data Needed | Data Needed |

| In Vitro Cytotoxicity | |||

| CC50 (e.g., L6 cells) (µM) | Data Needed | Data Needed | Data Needed |

| Selectivity Index (CC50/IC50) | Data Needed | Data Needed | Data Needed |

| Enzyme Inhibition | |||

| Ki (Trypanothione Reductase) (µM) | Data Needed | Data Needed | Data Needed |

| In Vivo Efficacy (Murine Model) | |||

| Parasitemia Reduction (%) | Data Needed | Data Needed | Data Needed |

| Survival Rate (%) | Data Needed | Data Needed | Data Needed |

Experimental Protocols

To rigorously investigate the stereospecificity of this compound's biological activity, the following detailed experimental protocols are recommended.

Chiral Separation of Furaltadone Enantiomers

Objective: To isolate the individual enantiomers of Furaltadone for biological testing.

Methodology: High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the preferred method.

-

HPLC System: A standard HPLC system with a UV detector.

-

Chiral Column: A polysaccharide-based CSP, such as a Chiralpak® or Chiralcel® column.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), with a small amount of an amine additive (e.g., diethylamine) to improve peak shape. The exact ratio should be optimized for baseline separation of the enantiomers.

-

Detection: UV detection at a wavelength where Furaltadone has maximum absorbance.

-

Fraction Collection: Collect the eluent corresponding to each enantiomeric peak separately.

-

Purity and Identity Confirmation: The enantiomeric purity of the collected fractions should be confirmed by analytical chiral HPLC. The chemical identity can be confirmed by mass spectrometry and NMR.

Diagram of the Experimental Workflow

References

Methodological & Application

Application Note: A Sensitive and Robust LC-MS/MS Protocol for the Detection of Levofuraltadone Metabolite

Audience: Researchers, scientists, and drug development professionals.

Introduction

Furaltadone, a nitrofuran antibiotic, has been widely used in veterinary medicine to treat bacterial and protozoan infections in food-producing animals.[1] However, due to concerns about the carcinogenic nature of its residues, its use has been banned in many countries, including the European Union.[1][2] Furaltadone is rapidly metabolized in vivo, and its parent form is often undetectable shortly after administration.[1][3] Therefore, regulatory monitoring focuses on detecting its major, stable, tissue-bound metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ).[4][5] This metabolite can remain in tissues for an extended period, making it a reliable marker for the illegal use of furaltadone.[6]

This application note details a highly sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of AMOZ in animal tissues. The protocol involves acid hydrolysis to release the protein-bound metabolite, followed by derivatization with 2-nitrobenzaldehyde (2-NBA) to form the stable derivative NP-AMOZ, which is then analyzed by LC-MS/MS.[4][7][8]

Experimental Protocols

Sample Preparation: Hydrolysis, Derivatization, and Extraction

This protocol is designed for a 2-gram tissue sample (e.g., muscle, liver, kidney).

Reagents and Materials:

-

Homogenized tissue sample

-

Internal Standard (IS) solution: AMOZ-d5

-

Hydrochloric acid (HCl), 0.2 M

-

2-Nitrobenzaldehyde (2-NBA) solution (10 mg/mL in methanol)[8]

-

Ethyl acetate[7]

-

Hexane

-

Methanol

-

Deionized water

-

Solid Phase Extraction (SPE) cartridges (e.g., SDB-L or equivalent)[8]

-

Centrifuge tubes (50 mL)

-

Water bath or incubator

-

Nitrogen evaporator[9]

Procedure:

-

Homogenization & Spiking: Weigh 2.0 ± 0.05 g of the homogenized tissue sample into a 50 mL centrifuge tube.[8] Spike the sample with an appropriate amount of the internal standard solution (e.g., AMOZ-d5).[1][2]

-

Hydrolysis and Derivatization: Add 10 mL of 0.2 M HCl and 240 µL of 2-NBA solution to the tube.[8] Securely cap the tube, vortex for 30 seconds, and incubate in a water bath at 37-40°C overnight (approximately 16 hours).[1][8] This step simultaneously releases the bound AMOZ from tissue proteins and derivatizes it to NP-AMOZ.[4][6]

-

Neutralization & Centrifugation: Cool the samples to room temperature. Adjust the pH to approximately 7.4 with a suitable base (e.g., NaOH solution).[1] Centrifuge the sample to pellet the solid tissue debris.

-

Liquid-Liquid Extraction (LLE) (Alternative to SPE): Add 10 mL of ethyl acetate, vortex vigorously for 1 minute, and centrifuge.[7] Transfer the upper organic layer to a clean tube. Repeat the extraction process.

-

Solid Phase Extraction (SPE) Cleanup:

-

Conditioning: Condition an SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.[10]

-

Loading: Pass the supernatant from step 3 through the conditioned SPE cartridge.[10]

-

Washing: Wash the cartridge with 5 mL of deionized water, followed by 5 mL of hexane to remove lipids and other interferences.[8][10]

-

Elution: Elute the derivatized analyte (NP-AMOZ) with ethyl acetate.[8][10]

-

-

Evaporation and Reconstitution: Evaporate the collected eluate to dryness under a gentle stream of nitrogen at 40°C.[8][9] Reconstitute the residue in a specific volume (e.g., 200-500 µL) of the mobile phase starting composition (e.g., 60% methanol in water) and filter through a 0.22 µm syringe filter before injection into the LC-MS/MS system.[8]

LC-MS/MS Instrumentation and Conditions

The following conditions serve as a robust starting point and may be optimized for specific instrumentation.

Liquid Chromatography (LC):

-

System: An ultra-high-performance liquid chromatography (UHPLC) system.[8]

-

Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3 µm particle size).[7][11]

-

Mobile Phase A: 0.1% Formic Acid in Water.[12]

Mass Spectrometry (MS):

-

System: A triple quadrupole mass spectrometer.[12]

-

Ionization Source: Electrospray Ionization (ESI), positive mode.[7]

-

Key Parameters:

-

Detection Mode: Multiple Reaction Monitoring (MRM).[2]

Data Presentation

Quantitative data should be presented in clear, structured tables for easy interpretation and comparison.

Table 1: LC Gradient Elution Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 80 | 20 |

| 1.0 | 80 | 20 |

| 10.0 | 30 | 70 |

| 12.0 | 10 | 90 |

| 14.0 | 10 | 90 |

| 14.1 | 80 | 20 |

| 18.0 | 80 | 20 |

Table 2: MS/MS Parameters for NP-AMOZ and Internal Standard (IS)

| Analyte | Precursor Ion (m/z) | Product Ion (Quantifier) (m/z) | Product Ion (Qualifier) (m/z) | Fragmentor Voltage (V) | Collision Energy (eV) |

| NP-AMOZ | 293.1 | 249.1 | 134.0 | 140 | 15 |

| NP-AMOZ-d5 (IS) | 298.1 | 254.1 | 134.0 | 140 | 15 |

Note: Ion transitions and voltages are instrument-dependent and require optimization.[1][7]

Table 3: Method Validation Summary (Example Data)

| Parameter | Result |

| Linearity Range | 0.25 - 10.0 µg/kg[2][8] |

| Correlation Coefficient (r²) | > 0.995[8] |

| Limit of Detection (LOD) | 0.05 µg/kg |

| Limit of Quantification (LOQ) | 0.15 µg/kg[15] |

| Recovery | 88.9% - 107.3%[8] |

| Precision (RSD%) | < 10%[8] |

| Within-Laboratory Reproducibility | < 11%[8] |

Note: Method validation should be performed according to regulatory guidelines such as those from the European Commission Decision 2002/657/EC.[2][11]

Visualizations

Diagrams are essential for illustrating complex workflows and principles.

Caption: Overall experimental workflow for AMOZ detection.

Caption: Principle of AMOZ detection as a marker for furaltadone.

References

- 1. spectroscopyworld.com [spectroscopyworld.com]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. Preparation of Monoclonal Antibody and Development of Indirect Competitive Enzyme-Linked Immunosorbent Assay and Fluorescence-Linked Immunosorbent Assay for Detecting 3-Amino-5-methylmorpholino-2-oxazolidinone (AMOZ) in Edible Animal Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 5. waters.com [waters.com]

- 6. researchgate.net [researchgate.net]

- 7. agilent.com [agilent.com]

- 8. New Method of Analysis of Nitrofurans and Nitrofuran Metabolites in Different Biological Matrices Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. organomation.com [organomation.com]

- 10. opentrons.com [opentrons.com]

- 11. irispublishers.com [irispublishers.com]

- 12. Rapid and Simultaneous Quantification of Levetiracetam and Its Carboxylic Metabolite in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. wildpharm.co.za [wildpharm.co.za]

- 14. Optimizing High-Resolution Mass Spectrometry for the Identification of Low-Abundance Post-Translational Modifications of Intact Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Application Notes and Protocols: In Vitro Susceptibility Testing of Levofuraltadone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levofuraltadone is a nitrofuran antibiotic identified as the L-enantiomer of furaltadone.[1][2] While it is known to possess antibacterial and antiparasitic properties, comprehensive data on its in vitro activity against a wide range of clinical bacterial isolates is not extensively available in the public domain.[1][3] These application notes provide a detailed framework for conducting in vitro susceptibility testing of this compound, adhering to the standards set by the Clinical and Laboratory Standards Institute (CLSI).[4][5][6][7] The protocols outlined below will enable researchers to generate robust and reproducible data to evaluate the antibacterial spectrum and potency of this compound.

Data Presentation

Consistent and clear data presentation is crucial for the interpretation and comparison of antimicrobial susceptibility testing results. The following tables are templates for summarizing quantitative data such as Minimum Inhibitory Concentrations (MICs).

Table 1: In Vitro Activity of this compound against Gram-Positive Clinical Isolates

| Bacterial Species (n=) | % Susceptible | % Intermediate | % Resistant | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Staphylococcus aureus | ||||||

| Methicillin-susceptible (MSSA) | ||||||

| Methicillin-resistant (MRSA) | ||||||

| Staphylococcus epidermidis | ||||||

| Enterococcus faecalis | ||||||

| Enterococcus faecium | ||||||

| Streptococcus pneumoniae | ||||||

| Penicillin-susceptible | ||||||

| Penicillin-resistant | ||||||

| Streptococcus pyogenes |

Table 2: In Vitro Activity of this compound against Gram-Negative Clinical Isolates

| Bacterial Species (n=) | % Susceptible | % Intermediate | % Resistant | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Escherichia coli | ||||||

| Klebsiella pneumoniae | ||||||

| Pseudomonas aeruginosa | ||||||

| Acinetobacter baumannii | ||||||

| Haemophilus influenzae | ||||||

| Moraxella catarrhalis |

Note: The data in these tables are illustrative placeholders. Actual values must be determined through experimentation.

Experimental Protocols

The following are detailed methodologies for key in vitro susceptibility testing experiments based on CLSI guidelines.[4][5][6][7]

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

a. Materials:

-

This compound powder

-

Appropriate solvent for this compound (e.g., DMSO, sterile water)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial isolates for testing

-

0.5 McFarland standard

-

Sterile saline or broth

-

Incubator (35°C ± 2°C)

-

Spectrophotometer or microplate reader (optional)

b. Protocol:

-

Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent. Further dilutions should be made in CAMHB.

-

Preparation of Bacterial Inoculum: From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism. Emulsify the colonies in sterile saline or broth. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Inoculum Dilution: Within 15 minutes of preparation, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

Plate Preparation:

-

Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

-

Add 50 µL of the appropriate this compound working solution to the first well of each row, creating a 1:2 dilution.

-

Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will result in a range of this compound concentrations.

-

The final volume in each well will be 50 µL.

-

-

Inoculation: Add 50 µL of the diluted bacterial inoculum to each well, bringing the final volume to 100 µL. This will also dilute the drug concentration to the final desired test concentration.

-

Controls:

-

Growth Control: A well containing only CAMHB and the bacterial inoculum (no drug).

-

Sterility Control: A well containing only CAMHB (no bacteria, no drug).

-

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth of the organism. This can be determined by visual inspection or by using a microplate reader.

Agar Dilution for MIC Determination

This method involves incorporating the antimicrobial agent into an agar medium upon which the microorganisms are inoculated.

a. Materials:

-

This compound powder

-

Mueller-Hinton Agar (MHA)

-

Petri dishes

-

Bacterial isolates for testing

-

0.5 McFarland standard

-

Inoculum replicating apparatus (e.g., Steers replicator)

b. Protocol:

-

Preparation of this compound-Containing Agar Plates:

-

Prepare a series of this compound stock solutions at 10 times the final desired concentrations.

-

Melt MHA and cool to 45-50°C in a water bath.

-

Add 1 part of each this compound stock solution to 9 parts of molten MHA to create a series of plates with twofold dilutions of the drug.

-

Pour the agar into sterile Petri dishes and allow them to solidify.

-

-

Preparation of Bacterial Inoculum: Prepare the inoculum as described for the broth microdilution method and dilute it to achieve a final concentration of approximately 10⁴ CFU per spot.

-

Inoculation: Using an inoculum replicating apparatus, spot the prepared bacterial suspensions onto the surface of the agar plates, including a drug-free control plate.

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

-

Reading Results: The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism, disregarding a single colony or a faint haze.

Disk Diffusion (Kirby-Bauer) Method

This method assesses the susceptibility of bacteria to an antimicrobial agent based on the size of the zone of growth inhibition around a disk impregnated with the agent.

a. Materials:

-

This compound-impregnated disks (concentration to be determined and validated)

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial isolates for testing

-

0.5 McFarland standard

-

Sterile swabs

-

Calipers or a ruler

b. Protocol:

-

Preparation of Bacterial Inoculum: Prepare the inoculum as described previously.

-

Inoculation: Dip a sterile swab into the adjusted inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate three times, rotating the plate 60 degrees between each swabbing to ensure even distribution.

-

Disk Application: Aseptically apply the this compound disk to the surface of the inoculated agar plate. Gently press the disk to ensure complete contact with the agar.

-

Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

-

Reading Results: Measure the diameter of the zone of complete growth inhibition around the disk in millimeters. The interpretation of the zone size (as susceptible, intermediate, or resistant) requires the establishment of correlated MIC breakpoints.

Visualizations

Experimental Workflow

Caption: Workflow for In Vitro Antimicrobial Susceptibility Testing.

Proposed Mechanism of Action for Nitrofurans

While the specific mechanism of this compound is not detailed in the provided search results, nitrofurans generally exert their antibacterial effect through a multi-targeted mechanism following reductive activation.

Caption: Generalized Mechanism of Action for Nitrofuran Antibiotics.

Disclaimer: The information provided is for research purposes only. The protocols are based on established guidelines, but specific optimization for this compound may be required. The proposed mechanism of action is based on the general understanding of the nitrofuran class of antibiotics and may not fully represent the specific activity of this compound.

References

- 1. This compound | C13H16N4O6 | CID 9579050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Furaltadone | C13H16N4O6 | CID 9553856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]

- 5. iacld.com [iacld.com]

- 6. darvashco.com [darvashco.com]

- 7. goums.ac.ir [goums.ac.ir]

Establishing an animal model for testing Levofuraltadone efficacy in Chagas disease

Application Notes & Protocols

Topic: Establishing an Animal Model for Testing Levofuraltadone Efficacy in Chagas Disease

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, is a significant public health issue, particularly in Latin America.[1][2] The current therapeutic options are limited to two nitroheterocyclic compounds, benznidazole and nifurtimox, which have been in use for decades and present challenges related to efficacy, especially in the chronic phase, and adverse side effects.[3][4] This necessitates the development of new, safer, and more effective drugs. This compound, a nitrofuran derivative, represents a class of compounds that warrants investigation for its potential trypanocidal activity. Like existing treatments, its mechanism of action is likely dependent on activation by parasitic nitroreductases, which are absent in mammalian hosts, leading to the generation of cytotoxic metabolites that kill the parasite.[5][6]

Animal models are indispensable tools in the drug discovery pipeline for Chagas disease, providing a platform to assess the efficacy and safety of new chemical entities in vivo.[1][7] Murine models are the most widely used due to their cost-effectiveness, ease of handling, and the ability to reproduce key aspects of human Chagas disease, including acute and chronic phases with associated pathologies like myocarditis.[2][8] The selection of appropriate mouse and parasite strains is critical, as the combination influences infection outcomes, tissue tropism, and disease progression.[8][9]

These application notes provide a detailed framework and standardized protocols for establishing acute and chronic murine models of T. cruzi infection to evaluate the efficacy of this compound. The protocols cover animal and parasite selection, infection procedures, treatment regimens, and key efficacy endpoints, including parasitemia, tissue parasite load, histopathology, and serological analysis.

Experimental Workflow and Design

The overall experimental workflow is designed to assess the efficacy of this compound in both acute and chronic phases of T. cruzi infection, using benznidazole as a positive control. The workflow ensures a systematic evaluation from initial infection to the determination of parasitological cure.

Caption: Overall experimental workflow for evaluating this compound efficacy.

Proposed Mechanism of Action of Nitrofuran Drugs

This compound, as a nitrofuran, is a prodrug that requires bioactivation by a parasite-specific Type I nitroreductase (NTR).[5][10] This enzyme reduces the nitro group of the drug, generating highly reactive nitroso and hydroxylamine metabolites.[6] These metabolites can induce oxidative stress and covalently modify parasitic macromolecules, including proteins and lipids, and deplete essential thiols like trypanothione, leading to parasite death.[6] The selectivity of these drugs is based on the presence of this specific NTR in T. cruzi and its absence in the mammalian host.

Caption: Proposed mechanism of action for this compound in T. cruzi.

Materials and Reagents

-

Animals: Female BALB/c mice, 6-8 weeks old.[8]

-

Parasites: Trypanosoma cruzi Y or Colombian strain bloodstream trypomastigotes.[11][12]

-

Test Compound: this compound.

-

Reference Compound: Benznidazole (BZN).[12]

-

Vehicle: 0.5% carboxymethylcellulose / 0.1% Tween 80 in water.

-

Culture Media: Liver Infusion Tryptose (LIT) medium.

-

Reagents for Parasitemia: Giemsa stain, methanol, microscope slides.

-

Reagents for qPCR: DNA extraction kit (for blood and tissues), primers/probes for T. cruzi satellite DNA, qPCR master mix.[1][13]

-

Reagents for Histopathology: 10% neutral buffered formalin, paraffin, hematoxylin and eosin (H&E) stain.

-

Reagents for Serology: ELISA plates, T. cruzi lysate antigen, anti-mouse IgG-HRP conjugate, TMB substrate.[14][15]

Experimental Protocols

Protocol 1: Animal Handling and Infection

-

Acclimatization: Upon arrival, house mice in a controlled environment (12h light/dark cycle, 22±2°C) with ad libitum access to food and water for at least 7 days.

-

Infection: Infect mice via intraperitoneal (IP) injection with 1x10⁴ bloodstream trypomastigotes of the chosen T. cruzi strain (e.g., Y strain for a virulent acute phase) in 0.1 mL of sterile saline.[12]

-

Confirmation of Infection: Confirm infection by checking for parasitemia starting at 4-5 days post-infection (dpi). Only animals with positive parasitemia should be included in the study.[12]

Protocol 2: Drug Formulation and Administration

-

Formulation: Prepare a homogenous suspension of this compound and Benznidazole in the vehicle. Prepare fresh daily.

-

Group Assignment: Randomly assign infected mice to treatment groups (n=10 per group):

-

Group 1: Vehicle control.

-

Group 2-4: this compound (e.g., 25, 50, 100 mg/kg/day).

-

Group 5: Benznidazole (100 mg/kg/day) as a positive control.[12]

-

-

Administration: Administer treatments orally (p.o.) via gavage once daily for 20 consecutive days.[12]

-

For the acute model , begin treatment at 5 dpi.[12]

-

For the chronic model , begin treatment at 60 dpi.

-

Protocol 3: Efficacy Assessment - Parasitemia and Survival

-

Parasitemia Monitoring (Acute Model): Collect 5 µL of tail blood at regular intervals (e.g., 5, 8, 10, 15, 20 dpi).[12]

-

Count parasites in a Neubauer chamber or by the Pizzi-Brener method (counting parasites in 50 microscopic fields of a 5 µL blood smear).

-

Express results as the number of parasites per milliliter of blood.

-

Survival Monitoring: Monitor animals daily for clinical signs of disease (e.g., ruffled fur, lethargy) and record mortality for at least 30 days post-treatment.

Protocol 4: Efficacy Assessment - Tissue Parasite Load by qPCR

-

Sample Collection: At the end of the experiment, euthanize mice and aseptically collect key tissues such as the heart, skeletal muscle, and gastrointestinal tract.

-

DNA Extraction: Weigh a portion of each tissue (~25 mg) and extract total DNA using a commercial kit according to the manufacturer's instructions.

-

qPCR Analysis: Perform quantitative real-time PCR targeting the T. cruzi satellite DNA.[13][17] Use a standard curve of known parasite DNA concentrations to quantify the parasite load.

-

Data Expression: Express results as parasite equivalents per gram of tissue.[13]

Protocol 5: Efficacy Assessment - Histopathology

-

Tissue Fixation: Fix tissue samples in 10% neutral buffered formalin for at least 24 hours.

-

Processing: Dehydrate, clear, and embed the tissues in paraffin.

-

Sectioning and Staining: Cut 5 µm sections and stain with Hematoxylin and Eosin (H&E).

-

Microscopic Analysis: Examine sections for the presence of inflammatory infiltrates and amastigote nests.[9][18] Score the level of inflammation semi-quantitatively (e.g., 0=absent, 1=mild, 2=moderate, 3=severe).

Protocol 6: Assessment of Cure

-

Post-Treatment Follow-up: After the treatment period, monitor the animals for an additional 30-60 days.

-

Immunosuppression: To detect latent parasites and confirm sterile cure, immunosuppress the animals with cyclophosphamide (e.g., 200 mg/kg IP) at the end of the follow-up period.[12][16]

-

Relapse Monitoring: Monitor for a resurgence of parasitemia in the blood for 1-2 weeks post-immunosuppression.

-

Final PCR: Perform qPCR on blood and tissue samples from all animals to confirm the absence of parasite DNA in treated, non-relapsing mice.[12] Cure is defined by the consistent absence of parasites by all methods (parasitemia, qPCR) post-immunosuppression.

Data Presentation

Quantitative data should be summarized in tables for clarity and ease of comparison.

Table 1: Parasitemia Levels in the Acute Model